molecular formula C8H15NO B15206132 1-Oxaspiro[4.4]nonan-7-amine

1-Oxaspiro[4.4]nonan-7-amine

Cat. No.: B15206132
M. Wt: 141.21 g/mol
InChI Key: CIYOGFQAHPYXSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.4]nonan-7-amine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.4]nonan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Oxaspiro[4.4]nonan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the position of the amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-oxaspiro[4.4]nonan-8-amine

InChI

InChI=1S/C8H15NO/c9-7-2-4-8(6-7)3-1-5-10-8/h7H,1-6,9H2

InChI Key

CIYOGFQAHPYXSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C2)N)OC1

Origin of Product

United States

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